3-bromonaphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromonaphthalene-1-sulfonamide is a type of sulfonamide, which is a group of drugs that exhibit a range of pharmacological activities . Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are used as antibacterial drugs and have been found to have more extensive biological activities in recent years .

Synthesis Analysis

The synthesis of sulfonamides, including 3-bromonaphthalene-1-sulfonamide, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .Molecular Structure Analysis

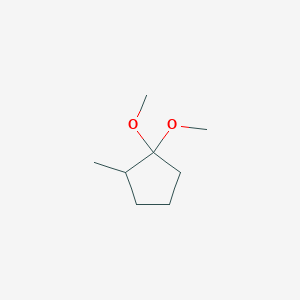

The typical structure of a sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

Sulfonamides, such as 3-bromonaphthalene-1-sulfonamide, are synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their polymorphic structures . Polymorphism can impact properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-bromonaphthalene-1-sulfonamide can be achieved through a two-step process. The first step involves the bromination of naphthalene, followed by the sulfonation of the resulting 3-bromonaphthalene.", "Starting Materials": [ "Naphthalene", "Bromine", "Sulfuric acid", "Ammonia", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of Naphthalene", "Naphthalene is dissolved in anhydrous carbon disulfide and cooled to 0°C. Bromine is slowly added to the solution with constant stirring until the solution turns yellow. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes. The resulting 3-bromonaphthalene is isolated by filtration and washed with water.", "Step 2: Sulfonation of 3-bromonaphthalene", "3-bromonaphthalene is dissolved in concentrated sulfuric acid and cooled to 0°C. Concentrated nitric acid is slowly added to the solution with constant stirring until the solution turns dark brown. The reaction mixture is then warmed to 50°C and stirred for an additional 2 hours. The resulting mixture is poured onto crushed ice and the solid product is collected by filtration. The product is then washed with water and recrystallized from ethanol to yield 3-bromonaphthalene-1-sulfonamide." ] } | |

CAS-Nummer |

2567498-13-7 |

Produktname |

3-bromonaphthalene-1-sulfonamide |

Molekularformel |

C10H8BrNO2S |

Molekulargewicht |

286.1 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.